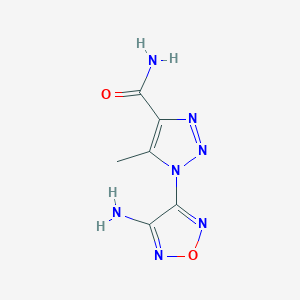

1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Overview

Description

1-(4-Amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, also known as AOTC, is an important synthetic compound used in a wide range of scientific research applications. AOTC has been found to possess a variety of biochemical and physiological effects, and is a valuable tool for scientists studying cellular processes, drug development, and the effects of various compounds on the body.

Scientific Research Applications

Energetic Materials Research

- ANFF-1 has been synthesized and studied as a potential candidate for insensitive high explosives .

- The compound was synthesized by reacting 3,4-bis(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole (BNFF-1) with gaseous ammonia in toluene and by partial oxidation of 3,4-bis(4-amino-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole (BAFF-1) with 35% H2O2 in concentrated H2SO4 .

- The relatively high density (1.782 g/mL) together with low melting point (100 °C) makes ANFF-1 very attractive as a secondary explosive, oxidizer and melt-castable explosive .

Antiviral Drug Research

- A compound similar to the one you mentioned, “1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-(1-(3-hydroxyphenyl)vinyl)-5-(thiophen-2-yl)1H-1,2,3-triazole-4-carbohydrazide”, has been studied as a potential treatment candidate against COVID-19 .

- The study used molecular docking models to study the binding interactions between the compound and several proteins important for the replication of the virus .

- The results showed that the compound had a strong bond and high affinity with these proteins, suggesting that it could be a potential inhibitor of COVID-19 infection .

High Energy Density Materials

- A compound similar to the one you mentioned, “3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5(4H)-one”, has been synthesized for the development of high energy density materials .

- The compound was synthesized by simple nitration, oxidation, and oxidation coupling reaction of another compound .

- The energetic properties of the compound, including density (1.60–1.88 g cm −3), thermal stability (161.83–315.75 °C), and performance (P: 22.25–35.81 GPa; D: 7749–8892 m s −1) from the experimental densities and calculated heats of formation suggest that it has potential applications as energetic materials .

Antibacterial and Antiviral Research

- Derivatives of the oxadiazole nucleus (1,3,4-oxadiazoles), which is similar to the compound you mentioned, show various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity .

- These compounds could be potential candidates for the development of new drugs .

Synthesis of High Explosives

- A compound similar to the one you mentioned, “3-(4-amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole” (ANFF-1), has been synthesized for the development of high explosives .

- The compound was synthesized by reacting “3,4-bis(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole” (BNFF-1) with gaseous ammonia in toluene and by partial oxidation of “3,4-bis(4-amino-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole” (BAFF-1) with 35% H2O2 in concentrated H2SO4 .

- The relatively high density (1.782 g/mL) together with low melting point (100 °C) makes ANFF-1 very attractive as a secondary explosive, oxidizer and melt-castable explosive .

Development of Insensitive Energetic Materials

- A compound similar to the one you mentioned, “3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5(4H)-one”, has been synthesized for the development of insensitive energetic materials .

- The compound was synthesized by the simple nitration, oxidation, and oxidation coupling reaction of another compound .

- The energetic properties of the compound, including density (1.60–1.88 g cm −3), thermal stability (161.83–315.75 °C), and performance (P: 22.25–35.81 GPa; D: 7749–8892 m s −1) from the experimental densities and calculated heats of formation suggest that it has potential applications as energetic materials .

Safety And Hazards

The safety and hazards associated with these compounds can vary widely, depending on their specific structure. Some may be relatively safe, while others may be toxic or hazardous. It’s important to handle these compounds with care and to follow appropriate safety protocols4.

Future Directions

The study of 1,2,5-oxadiazoles and 1,2,3-triazoles is a vibrant field with many potential applications in medicinal chemistry and drug discovery. Future research may focus on the synthesis of new derivatives with improved properties, the exploration of their biological activities, and the development of new drugs based on these structures2.

Please note that this is a general overview and the specific details can vary depending on the exact structure of the compound. For more detailed information, it would be necessary to consult scientific literature or databases dedicated to chemical compounds.

properties

IUPAC Name |

1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyltriazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N7O2/c1-2-3(5(8)14)9-12-13(2)6-4(7)10-15-11-6/h1H3,(H2,7,10)(H2,8,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACBYLGODCAHMQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=NON=C2N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001146708 | |

| Record name | 1-(4-Amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001146708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide | |

CAS RN |

312267-71-3 | |

| Record name | 1-(4-Amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=312267-71-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001146708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Amino-6-methyl-thieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1270581.png)

![4-ethyl-5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1270582.png)

![8-Methylthieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1270583.png)

![N-[(4-methoxynaphthalen-1-yl)methyl]propan-2-amine](/img/structure/B1270585.png)

![2-(3-Bromophenyl)imidazo[1,2-a]pyridine](/img/structure/B1270589.png)

![1-[2-(2-bromophenoxy)ethyl]-1H-imidazole](/img/structure/B1270590.png)

![N-[(4-nitrophenyl)methyl]pentan-3-amine](/img/structure/B1270600.png)

![N-[(2,4,5-trimethoxyphenyl)methyl]pentan-3-amine](/img/structure/B1270602.png)